
Tazarotenic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tazarotenic acid methyl ester involves complex chemical processes. An efficient process for the preparation of tazarotene, which can be considered a precursor to its methyl ester derivative, starts from specific chemical compounds and utilizes palladium-mediated coupling reactions. This method is noted for its straightforward approach, employing cheap reagents and avoiding hazardous organometallic compounds, providing a foundation for the synthesis of tazarotenic acid methyl ester (Frigoli et al., 2005).
Molecular Structure Analysis
The molecular structure of tazarotenic acid and its derivatives is crucial for understanding its chemical and pharmacological properties. While specific analyses on the methyl ester form are scarce, studies on tazarotene and tazarotenic acid provide insight into the structural aspects that influence its activity, including the presence of a central core responsible for its interaction with retinoid receptors (Mansour, 2016).
Chemical Reactions and Properties
Tazarotenic acid methyl ester's chemical reactions and properties are influenced by its structure. The compound is metabolized to its active form, tazarotenic acid, by esterases in the body, which is further metabolized through oxidation to an inactive sulfoxide metabolite. This metabolic pathway highlights its chemical reactivity and the role of enzymes in its transformation (Attar et al., 2003).
Physical Properties Analysis
The physical properties of tazarotenic acid methyl ester, such as solubility, melting point, and crystalline structure, are pivotal for its formulation and application in dermatological products. Though detailed information on these properties is more readily available for tazarotene, understanding these physical aspects is essential for drug design and development processes.
Chemical Properties Analysis
The chemical properties of tazarotenic acid methyl ester, including its stability, reactivity, and interactions with other molecules, are fundamental to its effectiveness and safety as a therapeutic agent. Studies on tazarotene's degradation under various conditions provide insights into the stability and potential transformation products of its methyl ester derivative, which is crucial for ensuring the safety and efficacy of the compound (Singh et al., 2020).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Process
Tazarotene is synthesized through an efficient process that compares favorably over previously reported procedures, utilizing cheap reagents without hazardous organometallic compounds. This synthesis involves key starting materials like 4,4-dimethyl-6-bromothiochromane S-oxide and employs a palladium-mediated coupling reaction, indicating a cost-effective and safer production method for pharmaceutical applications (Frigoli et al., 2005).
Metabolism and Biotransformation
Upon oral administration, tazarotene is rapidly converted to tazarotenic acid through esterase hydrolysis, which then undergoes further metabolism. Key enzymes involved in this process include Cytochrome P450 2C8 and flavin-containing monooxygenases, highlighting the drug's metabolic pathway and potential interactions with other medications (Attar et al., 2003).
Therapeutic Applications
Tazarotene shows efficacy in treating skin disorders such as psoriasis, acne vulgaris, and photoaging, primarily due to its ability to normalize keratinocyte differentiation and exhibit anti-inflammatory effects. It is often used in combination with other treatments like topical corticosteroids or phototherapy to enhance its therapeutic outcomes (Guenther, 2002).
Anticancer Potential
A phase 1 study of tazarotene in adults with advanced cancer explored its safety, toxicity, and pharmacokinetics, revealing a favorable toxicity profile compared to other retinoids and suggesting further investigation into its anticancer properties (Jones et al., 2003).
Eigenschaften
CAS-Nummer |
1332579-70-0 |
|---|---|
Produktname |
Tazarotenic Acid Methyl Ester |
Molekularformel |
C₂₀H₁₉NO₂S |
Molekulargewicht |
337.44 |
Synonyme |
6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



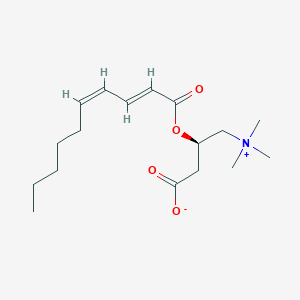
![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)
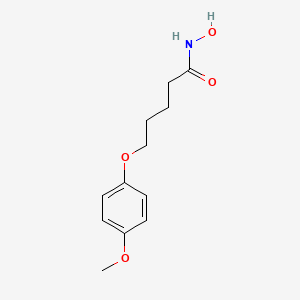
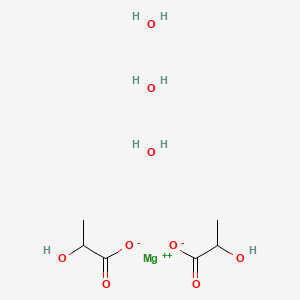
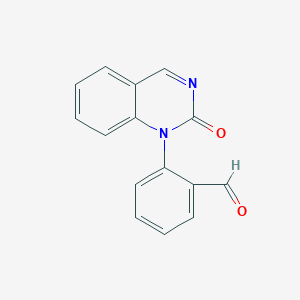
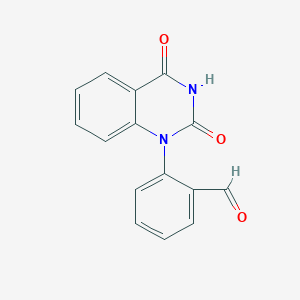
![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)